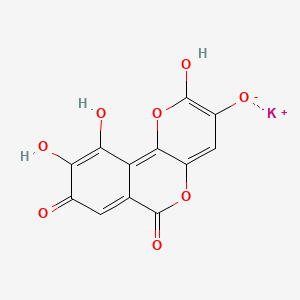
Filgotinib
Übersicht
Beschreibung
Filgotinib ist ein oraler, präferenzieller Januskinase-1-Inhibitor. Es wird hauptsächlich zur Behandlung von rheumatoider Arthritis und Colitis ulcerosa eingesetzt. This compound moduliert eine Untergruppe proinflammatorischer Zytokine innerhalb des Januskinase-Signaltransduktor- und Aktivator-Transkriptionswegs, die sich von denen unterscheidet, die durch Januskinase 2 oder Januskinase 3 gehemmt werden .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten beinhaltet. Die Synthese beinhaltet typischerweise die Verwendung von Carboxylesterase-Isoform 2, um seinen primären aktiven Metaboliten, GS-829845, zu bilden . Die spezifischen Reaktionsbedingungen und Reagenzien, die bei der Synthese verwendet werden, sind proprietär und werden nicht im Detail öffentlich bekannt gegeben.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die chemische Großsynthese unter kontrollierten Bedingungen, um Reinheit und Wirksamkeit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die behördlichen Standards für pharmazeutische Produkte zu erfüllen .
Wissenschaftliche Forschungsanwendungen
Filgotinib hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten und Entzündungen.
Industrie: Wird bei der Entwicklung von zielgerichteten Therapien für Autoimmun- und Entzündungskrankheiten eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es präferenziell Januskinase 1 hemmt. Diese Hemmung moduliert eine Untergruppe von proinflammatorischen Zytokinen innerhalb des Januskinase-Signaltransduktor- und Aktivator-Transkriptionswegs. Der primäre aktive Metabolit, GS-829845, trägt durch die Aufrechterhaltung eines ähnlichen Januskinase-1-Selektivitätsprofils zur gesamten pharmakodynamischen Reaktion bei .
Ähnliche Verbindungen:
Baricitinib: Ein selektiver Januskinase-1- und Januskinase-2-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.
Upadacitinib: Ein selektiver Januskinase-1-Inhibitor, der this compound ähnelt, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner präferenziellen Hemmung von Januskinase 1, was darauf abzielt, das Sicherheitsprofil zu verbessern und gleichzeitig die klinische Wirksamkeit zu erhalten. Sein primärer aktiver Metabolit, GS-829845, trägt ebenfalls zu seinen gesamten therapeutischen Wirkungen bei .
Wirkmechanismus
Target of Action
Filgotinib, also known as GLPG0634, is a Janus kinase (JAK) inhibitor . It primarily targets JAK1 , one of the four subtypes of this enzyme . JAK1 plays a crucial role in transmitting extracellular cytokine signals to activate various signal transducers and activators of transcription . This process drives the proinflammatory machinery of the cellular immune response .
Mode of Action
This compound’s mode of action involves preferential inhibition of JAK1 . This selective inhibition modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . These cytokines differ from those inhibited by other JAK subtypes, such as JAK2 or JAK3 . The selectivity for JAK1 aims to improve the safety profile of this compound while maintaining clinical efficacy .
Biochemical Pathways
The JAK-STAT pathway is a key driver of various cellular processes, including inflammatory pathways . This compound’s preferential inhibition of JAK1 modulates a subset of proinflammatory cytokines within this pathway . This modulation differs from the effects of inhibitors targeting JAK2 or JAK3 . The signal transmission of large numbers of proinflammatory cytokines is dependent on JAK1 .
Pharmacokinetics
This compound is absorbed extensively and rapidly after oral dosing . It is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . This metabolite has a similar JAK1 selectivity profile but reduced activity (by 10-fold) and increased systemic exposure (approximately 16- to 20-fold) compared with the parent compound . This compound is mainly eliminated in the urine as the metabolite . Intrinsic factors such as age, sex, race, mild renal impairment, and mild-to-moderate hepatic impairment have either no or minimal impact on the pharmacokinetics of this compound and its primary metabolite .
Result of Action
This compound’s action results in the modulation of a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . This modulation leads to a reduction in the proinflammatory machinery of the cellular immune response . In the context of diseases like rheumatoid arthritis, this can lead to a reduction in inflammation and associated symptoms .
Action Environment
The effectiveness and safety of this compound can be influenced by various environmental factors. This compound has a low drug–drug interaction potential, without clinically significant interactions with commonly coadministered medications in patients with inflammatory diseases . .
Biochemische Analyse
Biochemical Properties
Filgotinib modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . It interacts with JAK1, preferentially inhibiting it and differing from those inhibited by JAK2 or JAK3 . This compound is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .
Cellular Effects
This compound has demonstrated preferential inhibition of JAK1-dependent cytokine signaling in in vitro assays . It has been evaluated in clinical studies for treating patients with moderately-to-severely active rheumatoid arthritis . This compound influences cell function by modulating a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through preferential inhibition of JAK1 . This inhibition modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . Both this compound and its primary metabolite are substrates of P-glycoprotein (P-gp); however, coadministration with P-gp inhibitors and inducers does not affect this compound pharmacokinetics sufficiently to warrant dose adjustment .
Temporal Effects in Laboratory Settings
The systemic exposures of this compound and its primary metabolite increase dose proportionally over a 50- to 200-mg once-daily dose range . Consistent with their terminal elimination half-lives, steady state in plasma is reached by day 2 for this compound and day 4 for its metabolite . This compound is mainly eliminated in the urine as the metabolite .
Metabolic Pathways
This compound is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . The primary metabolite has a similar JAK1 selectivity profile but reduced activity and increased systemic exposure compared with the parent compound .
Transport and Distribution
This compound is absorbed extensively and rapidly after oral dosing . Both this compound and its primary metabolite are substrates of P-glycoprotein (P-gp); however, coadministration with P-gp inhibitors and inducers does not affect this compound pharmacokinetics sufficiently to warrant dose adjustment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Filgotinib is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically involves the use of carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process includes rigorous quality control measures to meet regulatory standards for pharmaceutical products .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Filgotinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen: Die Synthese und der Metabolismus von this compound beinhalten spezifische Enzyme und Bedingungen, die die Umwandlung in seine aktive Form ermöglichen. Die genauen Reagenzien und Bedingungen sind proprietär.
Hauptsächlich gebildete Produkte: Das Hauptprodukt, das aus dem Metabolismus von this compound gebildet wird, ist GS-829845, das ein ähnliches Januskinase-1-Selektivitätsprofil, aber eine geringere Aktivität im Vergleich zur Muttersubstanz aufweist .
Vergleich Mit ähnlichen Verbindungen
Tofacitinib: A non-selective Janus kinase inhibitor that targets Janus kinase 1 and Janus kinase 3 with minimal activity at Janus kinase 2.
Baricitinib: A selective Janus kinase 1 and Janus kinase 2 inhibitor used for the treatment of rheumatoid arthritis.
Upadacitinib: A selective Janus kinase 1 inhibitor similar to filgotinib but with different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique in its preferential inhibition of Janus kinase 1, which aims to improve the safety profile while maintaining clinical efficacy. Its primary active metabolite, GS-829845, also contributes to its overall therapeutic effects .
Eigenschaften
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLVEAXPNLDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152935 | |
| Record name | Filgotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling. | |
| Record name | Filgotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1206161-97-8 | |
| Record name | Filgotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Filgotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Filgotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Filgotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FILGOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



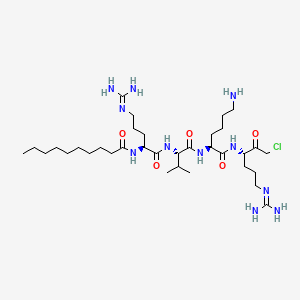

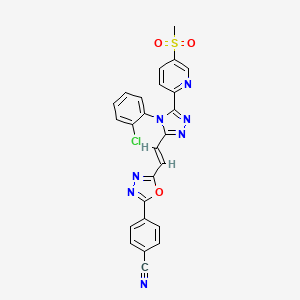
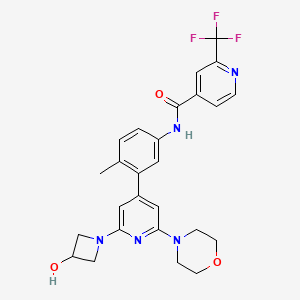
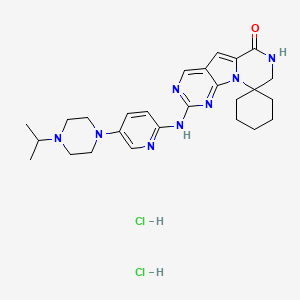
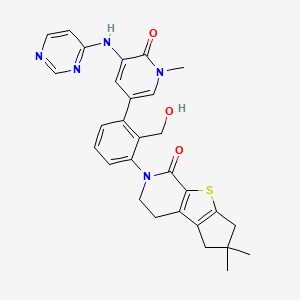
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)
